Clarithromycin Impurity C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clarithromycin Impurity C, also known as 6-O-Methylerythromycin A (E)-9-oxime, is a byproduct formed during the synthesis of clarithromycin, a second-generation macrolide antibiotic. Clarithromycin is derived from erythromycin and is known for its improved acid stability and enhanced antibacterial activity. Impurity C is one of the several impurities that can be formed during the manufacturing process of clarithromycin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Clarithromycin Impurity C involves the reaction of erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction leads to the formation of erythromycin-A oxime, which is an intermediate in the synthesis of clarithromycin. The reaction conditions, such as temperature and reaction time, play a crucial role in the formation of Impurity C. For instance, heating the reaction mixture to 58°C in isopropyl alcohol for 72 hours or at 70°C for 24 hours results in the formation of Impurity C .
Industrial Production Methods: In industrial settings, the production of this compound is typically controlled to minimize its formation. its presence is inevitable due to the complex nature of the synthesis process. The impurity is usually isolated and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions: Clarithromycin Impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can take place, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic reagents like hydroxylamine are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxime derivatives .
Aplicaciones Científicas De Investigación
Clarithromycin Impurity C has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quality control of clarithromycin.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research on Impurity C helps in understanding the pharmacokinetics and pharmacodynamics of clarithromycin, ensuring the safety and efficacy of the drug.
Mecanismo De Acción
The mechanism of action of Clarithromycin Impurity C is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its formation and presence can affect the overall efficacy and safety of clarithromycin. The molecular targets and pathways involved in its formation include the interaction of erythromycin-A with hydroxylamine and acetic acid, leading to the formation of the oxime derivative .
Comparación Con Compuestos Similares
Erythromycin A 9-oxime: An intermediate in the synthesis of clarithromycin, similar in structure to Impurity C.
Clarithromycin Impurity A: Another impurity formed during the synthesis of clarithromycin, with a different chemical structure.
Clarithromycin Impurity F: A related compound with distinct chemical properties.
Uniqueness: Clarithromycin Impurity C is unique due to its specific formation pathway and the conditions required for its synthesis. Its presence is indicative of the reaction conditions and the efficiency of the synthesis process. Compared to other impurities, Impurity C is formed under specific conditions involving hydroxylamine and acetic acid, making it a valuable marker for monitoring the synthesis of clarithromycin .
Propiedades
Fórmula molecular |
C38H70N2O13 |
---|---|
Peso molecular |
763.0 g/mol |
Nombre IUPAC |
(3S,4R,5R,6S,7S,9S,10E,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m0/s1 |
Clave InChI |
MWBJRTBANFUBOX-VNOQDTMYSA-N |
SMILES isomérico |
CC[C@H]1[C@]([C@H]([C@@H](/C(=N/O)/[C@H](C[C@]([C@H]([C@@H]([C@H]([C@@H](C(=O)O1)C)O[C@@H]2C[C@]([C@@H]([C@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.